9-Hydroxyanthracene-2-sulfonic acid
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Overview
Description
9-Hydroxyanthracene-2-sulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 9th position and a sulfonic acid group at the 2nd position on the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by hydroxylation. The sulfonation process can be carried out using oleum (fuming sulfuric acid) at elevated temperatures (140-160°C), resulting in the formation of anthracene-2-sulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of temperature, pressure, and reagent concentrations to achieve consistent results.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can yield anthrone, which exists in equilibrium with its tautomer anthrol.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation and chlorination.
Common Reagents and Conditions:
Oxidation: Chromium(VI) reagents are commonly used for oxidation reactions.
Reduction: Tin-hydrochloric acid or catalytic hydrogenation under high pressure and temperature.
Substitution: Sulfuric acid for sulfonation and sodium chlorate for chlorination.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone and anthrol.
Substitution: Chlorinated anthracene derivatives.
Scientific Research Applications
9-Hydroxyanthracene-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Hydroxyanthracene-2-sulfonic acid involves its interaction with molecular targets through redox reactions. The compound can undergo proton-coupled electron transfer (PCET) reactions, which play a crucial role in its biological activity. In the context of anticancer research, it targets key cellular proteins such as kinases, topoisomerases, and telomerases, inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the hydroxyl group at the 9th position.
Anthraquinone-2,6-disulfonic acid: Contains an additional sulfonic acid group at the 6th position.
Anthraquinone-2,7-disulfonic acid: Contains an additional sulfonic acid group at the 7th position.
Uniqueness: 9-Hydroxyanthracene-2-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62581-73-1 |
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Molecular Formula |
C14H10O4S |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
9-hydroxyanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H10O4S/c15-14-12-4-2-1-3-9(12)7-10-5-6-11(8-13(10)14)19(16,17)18/h1-8,15H,(H,16,17,18) |
InChI Key |
CDBVQJYCDFQBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2O)S(=O)(=O)O |
Origin of Product |
United States |
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